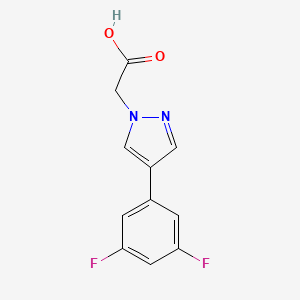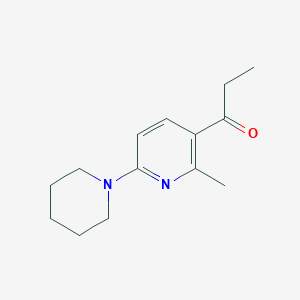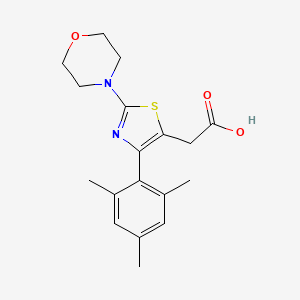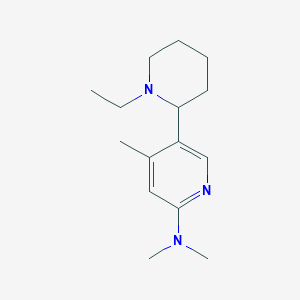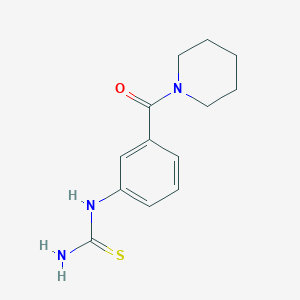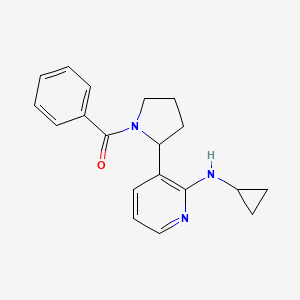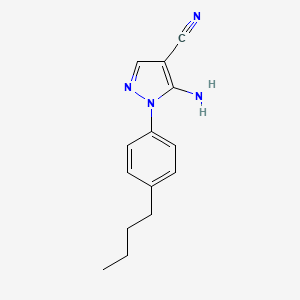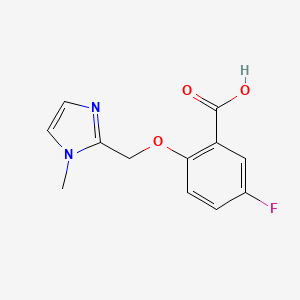
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol is a synthetic organic compound that belongs to the class of phenols and triazoles. This compound is characterized by the presence of an ethoxy group at the second position, a phenolic hydroxyl group at the fourth position, and a triazole ring substituted with an isopropyl group at the fifth position. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Substitution Reactions: The triazole ring is then substituted with an isopropyl group using appropriate alkylating agents.
Phenol Derivatization: The phenolic compound is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various alkyl or aryl derivatives.
科学研究应用
2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate the activity of specific receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
- 2-Ethoxy-4-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
- 2-Ethoxy-4-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol
- 2-Ethoxy-4-(3-propyl-1H-1,2,4-triazol-5-yl)phenol
Uniqueness: The presence of the isopropyl group in 2-Ethoxy-4-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenol imparts it with unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different alkyl substitutions.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
2-ethoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C13H17N3O2/c1-4-18-11-7-9(5-6-10(11)17)13-14-12(8(2)3)15-16-13/h5-8,17H,4H2,1-3H3,(H,14,15,16) |
InChI 键 |
DHSSKGVJYSVAHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-6-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11797619.png)

